molecular formula C14H22FN5 B11750202 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11750202
M. Wt: 279.36 g/mol
InChI Key: NAUXSKIMNXYIFR-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the fluoroethyl and methyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions: Reagents like sodium hydride (NaH), palladium catalysts, and solvents like tetrahydrofuran (THF) are commonly used in these reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can lead to various substituted derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: The compound’s properties make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with molecular targets:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected depend on the specific biological target. The compound may influence signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds:

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-11(2)9-20-13(4-6-17-20)8-16-14-12(3)10-19(18-14)7-5-15/h4,6,10-11H,5,7-9H2,1-3H3,(H,16,18)

InChI Key

NAUXSKIMNXYIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2CC(C)C)CCF

Origin of Product

United States

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